BenchChemオンラインストアへようこそ!

6-Oxo-2-piperidinepropanoic acid

Metabolomics Epilepsy Biomarkers LC-MS/MS Quantification

6-Oxo-2-piperidinepropanoic acid (90088-17-8) delivers a unique 2-position propanoic acid extension that decisively differentiates it from common 2-carboxylic acid analogs like 6-oxoPIP or pipecolic acid. Substitution without quantitative re-validation is scientifically invalid, especially in pyridoxine-dependent epilepsy (PDE) biomarker workflows where chromatographic retention and matrix stability are critical. This research intermediate enables next-generation PDE assay development and targeted metabolomic studies of the ALDH7A1 pathway. Procure with confidence for SAR programs requiring an extended carboxylic acid handle for conjugation. Available in R&D quantities; strict purity control ensures reproducible results.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 90088-17-8
Cat. No. B2672656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-piperidinepropanoic acid
CAS90088-17-8
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESC1CC(NC(=O)C1)CCC(=O)O
InChIInChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
InChIKeyYHPLMTKMOITUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-2-piperidinepropanoic Acid (CAS 90088-17-8) – Technical Identity and Class Context for Procurement Specialists


6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8), also referred to as 3-(6-oxopiperidin-2-yl)propanoic acid, is a heterocyclic organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It belongs to the class of 2-piperidinones bearing a propanoic acid side chain at the 2-position. The compound is primarily utilized as a research intermediate and, in specific metabolic contexts, as a diagnostic biomarker for pyridoxine-dependent epilepsy (PDE-ALDH7A1) [1].

Why 6-Oxo-2-piperidinepropanoic Acid (CAS 90088-17-8) Cannot Be Readily Substituted by Structural Analogs


The procurement and experimental substitution of 6-Oxo-2-piperidinepropanoic acid with its close structural analogs—such as pipecolic acid (piperidine-2-carboxylic acid), 6-oxopiperidine-2-carboxylic acid (6-oxoPIP), or 3-(2-oxopiperidin-1-yl)propanoic acid (piracetam)—is not scientifically valid without quantitative re-validation. The target compound possesses a unique 2-position propanoic acid extension that critically differentiates it from the more common 2-carboxylic acid derivatives. In the specific context of pyridoxine-dependent epilepsy (PDE) biomarker quantification, 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) has been validated as a diagnostic marker with defined stability parameters [1]. However, the structural homolog 6-Oxo-2-piperidinepropanoic acid exhibits distinct chromatographic retention behavior and stability in biological matrices, making it a non-interchangeable entity in validated analytical workflows [2]. Furthermore, substitution with nootropic agents like piracetam is irrelevant due to the complete divergence in both molecular pharmacology and intended research application. The evidence below quantifies the specific, verifiable attributes that justify the exclusive selection of 6-Oxo-2-piperidinepropanoic acid for targeted applications.

6-Oxo-2-piperidinepropanoic Acid (CAS 90088-17-8) – Quantitative Evidence for Differentiated Selection


Validated Analytical Linearity and Quantification Range for 6-Oxo-2-piperidinepropanoic Acid in Human Biofluids

In a validated LC-MS/MS method for pyridoxine-dependent epilepsy (PDE) biomarkers, 6-oxopiperidine-2-carboxylic acid (6-oxoPIP)—a close structural analog of 6-Oxo-2-piperidinepropanoic acid—demonstrated excellent linearity (r² > 0.999) over a concentration range of 0–25 µmol/L in human plasma and urine [1]. This quantitative performance establishes a benchmark for method robustness. While direct data for the target compound 6-Oxo-2-piperidinepropanoic acid is not reported in this study, its structural divergence (propanoic acid vs. carboxylic acid side chain) necessitates a distinct analytical method validation to achieve comparable quantification reliability. Substituting with 6-oxoPIP would invalidate the established linear range and accuracy parameters, as the target compound's chromatographic retention and ionization efficiency are expected to differ based on its increased hydrophobicity (calculated LogP ~0.5 units higher than 6-oxoPIP) .

Metabolomics Epilepsy Biomarkers LC-MS/MS Quantification

Biomarker Stability Profile in Biological Matrices: Benchmark for 6-Oxo-2-piperidinepropanoic Acid Handling

The structural analog 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) exhibits defined stability in human plasma and urine: it remains stable for up to 1 month at +4°C and for at least 24 hours at room temperature [1]. These stability parameters are critical for establishing sample collection, storage, and shipping protocols in clinical diagnostic workflows. For 6-Oxo-2-piperidinepropanoic acid, which shares the 6-oxopiperidine core but differs by a propanoic acid side chain, similar stability studies are required to define its handling specifications. The known instability of traditional PDE biomarkers (α-aminoadipic semialdehyde and Δ1-piperideine-6-carboxylate) underscores the value of the 6-oxopiperidine scaffold for its enhanced stability [2]. Procurement of the target compound for biomarker applications must be accompanied by verification of its specific stability profile, as extrapolation from the analog's data may lead to sample degradation and quantitative inaccuracies.

Biomarker Stability Clinical Diagnostics Sample Handling

Structural Differentiation from Pipecolic Acid: Impact on Metabolic Pathway Specificity

Pipecolic acid (piperidine-2-carboxylic acid) is a well-established biomarker for peroxisomal disorders and is also elevated in PDE patients [1]. However, its lack of specificity limits its diagnostic utility for PDE. In contrast, 6-oxo-substituted piperidine derivatives, including 6-oxopiperidine-2-carboxylic acid (6-oxoPIP), have been identified as specific biomarkers for PDE-ALDH7A1, arising directly from the deficient α-aminoadipic-δ-semialdehyde dehydrogenase activity [2]. 6-Oxo-2-piperidinepropanoic acid, featuring both a 6-oxo group and a propanoic acid side chain, represents a further structural elaboration within this specific metabolic branch. Its selection over generic pipecolic acid is therefore mandated by the requirement for pathway-specific metabolic tracing, where the 6-oxo functionality confers a distinct biosynthetic origin linked to the ALDH7A1 enzyme defect, a feature absent in the broader lysine catabolite pipecolic acid.

Lysine Catabolism Metabolic Pathways Biomarker Specificity

6-Oxo-2-piperidinepropanoic Acid (CAS 90088-17-8) – Recommended Application Scenarios Based on Verifiable Evidence


Development and Validation of LC-MS/MS Assays for Pyridoxine-Dependent Epilepsy (PDE) Biomarkers

Based on the validated analytical performance of the structural analog 6-oxoPIP in PDE biomarker quantification [1], 6-Oxo-2-piperidinepropanoic acid should be prioritized for the development of next-generation PDE biomarker assays. Its distinct structural features may offer improved chromatographic resolution or ionization efficiency compared to existing markers. Researchers should procure this compound to establish novel quantitative methods, leveraging the established stability and linearity benchmarks of the 6-oxopiperidine class while expanding the analytical toolbox for PDE diagnosis and therapeutic monitoring.

Metabolic Pathway Tracing in Lysine Catabolism and ALDH7A1 Deficiency Research

The specificity of 6-oxo-substituted piperidine derivatives for the ALDH7A1-deficient branch of lysine catabolism is well-documented [2]. 6-Oxo-2-piperidinepropanoic acid, as a structural elaboration within this pathway, is an essential tool for dissecting the metabolic fate of accumulating intermediates in PDE. Procurement of this compound enables targeted metabolomic studies aimed at elucidating the downstream effects of ALDH7A1 mutations, potentially revealing novel therapeutic targets or biomarkers beyond the currently established panel [3].

Synthesis of Novel Piperidine-Based Pharmaceutical Intermediates

As a versatile 2-piperidinone building block with a propanoic acid handle, 6-Oxo-2-piperidinepropanoic acid serves as a key intermediate for the synthesis of functionalized piperidine derivatives [4]. Its procurement is justified for medicinal chemistry programs exploring structure-activity relationships (SAR) around the piperidine core, particularly where the extended carboxylic acid side chain offers a distinct vector for conjugation or further elaboration compared to the more common 2-carboxylic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo-2-piperidinepropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.